molecular formula C10H7NO B1586483 4-(3-Hydroxyprop-1-ynyl)benzonitrile CAS No. 80151-16-2

4-(3-Hydroxyprop-1-ynyl)benzonitrile

Cat. No. B1586483
CAS RN: 80151-16-2
M. Wt: 157.17 g/mol
InChI Key: WUBRVKKUJQPDQN-UHFFFAOYSA-N
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Description

4-(3-Hydroxyprop-1-ynyl)benzonitrile, also known as HPB, is a chemical compound that has gained interest in scientific research due to its potential as a biological probe. HPB is a small molecule that can selectively react with cysteine residues, which are important in many biological processes. In

Scientific Research Applications

Rational Design for Dermatological Applications

4-(3-Hydroxyprop-1-ynyl)benzonitrile derivatives have been explored for their potential in dermatological applications, specifically as nonsteroidal androgen receptor antagonists. One such compound, PF-0998425, demonstrated potency and selectivity in controlling sebum and treating androgenetic alopecia, with a focus on minimizing systemic side effects and phototoxicity (Li et al., 2008).

Efficient Synthesis of Spiro Compounds

The sulfuric acid-promoted cascade cyclization of 2-(3-hydroxyprop-1-ynyl)benzonitriles has been utilized to efficiently synthesize spiro[indene-1,1'-isoindolin]-3'-ones. This method highlights the compound's utility in facilitating novel synthetic pathways for complex molecular structures (Sun et al., 2017).

Corrosion Inhibition Studies

Benzonitrile derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their performance, analyzed through various methods including electrochemical studies and computational simulations, suggests significant protective effects against corrosion, underscoring the utility of such compounds in industrial applications (Chaouiki et al., 2018).

High-Performance Material Development

Research into phthalonitrile systems, including those derived from 4-(3-Hydroxyprop-1-ynyl)benzonitrile, has led to the development of polymers with outstanding thermal stability and mechanical properties. These findings are particularly relevant for the creation of materials capable of withstanding extreme conditions, potentially applicable in aerospace and electronic industries (Wang et al., 2015).

Electrolyte Additives for High Voltage Batteries

4-(Trifluoromethyl)-benzonitrile, a compound related to the chemical class of 4-(3-Hydroxyprop-1-ynyl)benzonitrile, has been identified as a novel electrolyte additive that enhances the cyclic stability of high voltage lithium-ion batteries. This advancement is crucial for the development of more efficient and durable energy storage systems (Huang et al., 2014).

properties

IUPAC Name

4-(3-hydroxyprop-1-ynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBRVKKUJQPDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384925
Record name 4-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyprop-1-ynyl)benzonitrile

CAS RN

80151-16-2
Record name 4-(3-Hydroxy-1-propyn-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80151-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80151-16-2
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Synthesis routes and methods

Procedure details

A mixture of 4-iodobenzonitrile (10.0 g), copper(I) iodide (166 mg), triphenylphosphine (572 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (904 mg), propargyl alcohol (2.83 ml), diisopropylethylamine (30.5 ml) and tetrahydrofuran (170 ml) was stirred at room temperature for 23 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5-67:33) to give the object product (5.79 g) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
166 mg
Type
catalyst
Reaction Step One
Quantity
904 mg
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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